

A Comprehensive Technical Guide to the Spectroscopic Data of α -Methylene- γ -butyrolactone

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Compound of Interest

Compound Name: *α -Methylene- γ -butyrolactone*

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This technical guide provides a detailed overview of the spectroscopic data for α -Methylene- γ -butyrolactone (also known as Tulipalin A), a compound of interest in various research and development fields. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for α -Methylene- γ -butyrolactone (C₅H₆O₂; Molecular Weight: 98.10 g/mol).[\[1\]](#)[\[2\]](#)

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~6.2	t	~2.9	=CH ₂ (H-5a)
~5.6	t	~2.6	=CH ₂ (H-5b)
~4.3	t	~7.0	-O-CH ₂ - (H-4)
~3.0	m	-	-CH ₂ -C= (H-3)

Note: Actual chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~170	C=O (C-1)
~135	=C- (C-2)
~122	=CH ₂ (C-5)
~66	-O-CH ₂ - (C-4)
~28	-CH ₂ -C= (C-3)

Source: Data compiled from publicly available spectral databases.[\[1\]](#)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	=C-H stretch
~2900	Medium	C-H stretch
~1765	Strong	C=O stretch (in a 5-membered lactone)[3]
~1660	Medium	C=C stretch
1050-1270	Strong	C-O-C and C-O stretch[4]

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
98	High	[M] ⁺ (Molecular Ion)
68	Medium	[M - CO] ⁺
55	High	[C ₄ H ₇] ⁺
39	High	[C ₃ H ₃] ⁺

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., EI, ESI).
[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

2.1 NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of α -Methylene- γ -butyrolactone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5] The concentration should be in the range of 0.3-0.5 mM for optimal results.[6]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).[7]

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[\[7\]](#)
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum, typically with proton decoupling.
 - Due to the low natural abundance of ^{13}C , a larger number of scans will be required compared to ^1H NMR.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.23 ppm).[\[7\]](#)
- Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ^1H NMR spectrum and identify the chemical shifts and multiplicities.

2.2 IR Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.[\[8\]](#)
 - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.[\[9\]](#)
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

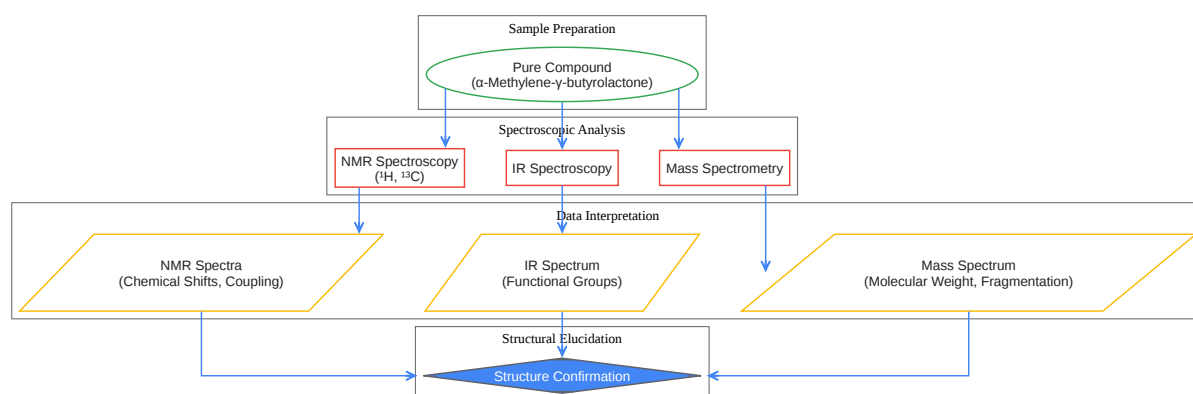
2.3 Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture with water.[\[10\]](#)
 - Ensure the sample is free of non-volatile salts or buffers, as these can interfere with ionization.[\[10\]](#)
- Instrumentation: Employ a mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation.
- Ionization:
 - Electron Ionization (EI): Typically used with GC-MS, this hard ionization technique is useful for generating fragment ions and aiding in structural elucidation.
 - Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS, which is good for determining the molecular weight of the compound.[\[11\]](#)
- Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

- **Data Analysis:** Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to interpret the fragmentation pattern to confirm the structure.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like α -Methylene- γ -butyrolactone.



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Caption: Workflow for Spectroscopic Analysis.

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